molecular formula C11H13NO2S B2760953 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(thiophen-3-yl)ethanone CAS No. 2034558-39-7

1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(thiophen-3-yl)ethanone

Cat. No. B2760953
CAS RN: 2034558-39-7
M. Wt: 223.29
InChI Key: SXITWJFMIWVCGB-UHFFFAOYSA-N
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Description

1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(thiophen-3-yl)ethanone is a chemical compound that has been of great interest to scientific researchers due to its potential applications in the field of medicine. This compound is a derivative of a bicyclic amine and has been found to exhibit several biochemical and physiological effects.

Scientific Research Applications

Advanced Building Blocks for Drug Discovery Researchers have developed methods for the photochemical synthesis of 2-azabicyclo[3.2.0]heptanes as advanced building blocks for drug discovery. These compounds, including structures similar to 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(thiophen-3-yl)ethanone, serve as conformationally restricted analogues of amino acids like proline, showcasing their potential in the synthesis of novel pharmacophores (Druzhenko et al., 2018).

Framework for Functional Diversity A study communicated a versatile synthetic approach to C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes, which act as platforms for functional diversity. These compounds, directly related to the query chemical, have been utilized to synthesize backbone-constrained γ-amino acid analogues. This work underscores the compound's versatility in creating analogues of clinically approved drugs, enhancing structural diversity in medicinal chemistry (Garsi et al., 2022).

Bridged Bicyclic Morpholine Amino Acids Research has focused on synthesizing bridged bicyclic morpholine amino acids, which include structures akin to the given compound. These novel morpholine amino acids, such as (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid, are highlighted as compact modules in medicinal chemistry. They potentially modulate the physicochemical and pharmacokinetic properties of drug candidates, illustrating the compound's significance in drug design and development (Kou et al., 2017).

properties

IUPAC Name

1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-thiophen-3-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2S/c13-11(3-8-1-2-15-7-8)12-5-10-4-9(12)6-14-10/h1-2,7,9-10H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXITWJFMIWVCGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C(=O)CC3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(thiophen-3-yl)ethanone

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